

# The Pharmacodynamics of Mirivadelgat: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Mirivadelgat |           |
| Cat. No.:            | B15616052    | Get Quote |

For internal research and drug development purposes only.

#### Introduction

**Mirivadelgat** (FP-045) is a first-in-class, orally available, small molecule allosteric activator of aldehyde dehydrogenase 2 (ALDH2).[1][2] Developed by Foresee Pharmaceuticals, it is currently under investigation for the treatment of pulmonary hypertension associated with interstitial lung disease (PH-ILD).[3][4] Preclinical evidence also suggests potential therapeutic applications in other conditions linked to mitochondrial dysfunction and aldehyde toxicity, such as Fanconi anemia.[2][5] This document provides a comprehensive overview of the pharmacodynamics of **Mirivadelgat**, summarizing the available data on its mechanism of action, preclinical findings, and clinical development.

#### **Core Mechanism of Action: ALDH2 Activation**

**Mirivadelgat**'s primary pharmacodynamic effect is the potent and selective allosteric activation of ALDH2.[1] ALDH2 is a critical mitochondrial enzyme responsible for the detoxification of reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA).[6] These aldehydes are endogenous byproducts of lipid peroxidation resulting from oxidative stress.[6]

Under pathological conditions, the accumulation of reactive aldehydes can lead to cellular damage and dysfunction. This includes the direct inhibition of ALDH2, which further exacerbates mitochondrial stress and contributes to the progression of various diseases.[7] In



the context of pulmonary hypertension, 4-HNE has been shown to promote the proliferation and migration of vascular smooth muscle cells, contributing to the vascular remodeling seen in the disease.[7]

By allosterically activating ALDH2, **Mirivadelgat** enhances the enzyme's capacity to clear toxic aldehydes. This is proposed to restore mitochondrial function, reduce oxidative stress, and mitigate downstream pathological processes such as inflammation and fibrosis.[3]





Click to download full resolution via product page

Caption: Mirivadelgat's core mechanism of action.

## **Preclinical Pharmacodynamics**

While specific quantitative data from preclinical studies (e.g., EC50, binding affinities) are not publicly available, press releases and conference announcements from Foresee Pharmaceuticals describe a range of positive findings in various animal models. These findings are summarized below.

Table 1: Summary of Preclinical Findings for Mirivadelgat (FP-045)

| Disease Model                                                   | Key Findings                                                                                   | Reported Outcomes                                                      | Citation(s) |
|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|-------------|
| Rodent Model of<br>Hypoxia-Induced<br>Pulmonary<br>Hypertension | Attenuation of pulmonary artery wall thickness.                                                | Suggests anti-<br>remodeling effects<br>in pulmonary<br>vasculature.   | [7]         |
| Rodent Models of<br>Interstitial Lung<br>Disease                | Improved respiratory function; reduced lung inflammation, injury, and fibrosis.                | Indicates potential to modify the underlying lung pathology in PH-ILD. | [7]         |
| Fanconi Anemia (in vitro)                                       | Decreased aldehyde-<br>induced toxicity in<br>patient-derived<br>lymphoblastoid cell<br>lines. | Demonstrates target engagement and cellular protection.                | [5]         |

| Fanconi Anemia (in vivo) | Prevention of hematopoietic stem cell (HSC) loss; improved HSC numbers and function. | Suggests potential to address bone marrow failure. |[5] |

#### **Experimental Protocols (General Description)**

Detailed protocols for the key preclinical experiments have not been published. However, based on standard pharmacological practices, the methodologies likely involved the following:



- Hypoxia-Induced Pulmonary Hypertension Model: This typically involves housing rodents
  (e.g., mice or rats) in a hypoxic environment (e.g., 10% oxygen) for several weeks to induce
  pulmonary vasoconstriction and vascular remodeling. Mirivadelgat would have been
  administered orally, and at the end of the study, pulmonary artery wall thickness would be
  assessed histologically.
- Interstitial Lung Disease Models: Common models include the bleomycin-induced lung
  fibrosis model. In this model, animals are administered bleomycin to induce lung injury and
  subsequent fibrosis. Mirivadelgat would be administered, and endpoints would likely include
  histological assessment of fibrosis (e.g., Masson's trichrome staining), measurement of
  inflammatory cells in bronchoalveolar lavage fluid, and assessment of respiratory mechanics.
- In Vitro Aldehyde Toxicity Assays: Lymphoblastoid cells from Fanconi anemia patients would be cultured and exposed to a toxic aldehyde (e.g., formaldehyde or acetaldehyde) in the presence or absence of Mirivadelgat. Cell viability and apoptosis would be measured to assess the protective effects of the compound.

## **Clinical Pharmacodynamics & Development**

**Mirivadelgat** has completed Phase 1 clinical studies and is currently in a Phase 2 trial for PH-ILD.

#### **Phase 1 Studies**

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies have been conducted in healthy volunteers.[6]

Table 2: Summary of Phase 1 Clinical Trial Results

| Study Design                     | Population                                                                | Key Findings                                                                                              | Citation(s) |
|----------------------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-------------|
| Multiple Ascending<br>Dose (MAD) | 24 healthy<br>subjects, 7 days of<br>oral dosing at three<br>dose levels. | Generally safe and well-tolerated up to the highest dose tested. No serious adverse events were observed. | [6]         |



| Pharmacokinetics | Healthy subjects. | Pharmacokinetic profile is consistent with once-a-day dosing. Dose-proportionality and time-stability of pharmacokinetics established. |[5][6] |

## Phase 2 WINDWARD Study (NCT06475781)

**Mirivadelgat** is being evaluated in a multinational Phase 2 clinical trial for the treatment of PH-ILD, known as the WINDWARD study.[3]



Click to download full resolution via product page

**Caption:** Workflow of the Phase 2 WINDWARD clinical trial.

Table 3: Overview of the WINDWARD Phase 2 Clinical Trial



| Parameter         | Description                                                                                                                                                                                                                                                                         |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title    | A Multinational Phase 2, Randomized, Double-Blinded, Placebo-Controlled, Multiple-Dose Study to Evaluate the Safety and Efficacy of Mirivadelgat, an Aldehyde Dehydrogenase 2 Activator, in Patients With Pulmonary Hypertension Associated With Interstitial Lung Disease (PH-ILD) |
| Phase             | 2                                                                                                                                                                                                                                                                                   |
| Design            | Multinational, double-blind, 3-arm, placebo-<br>controlled                                                                                                                                                                                                                          |
| Population        | Approximately 126 adult subjects (18-85 years) with a confirmed diagnosis of PH-ILD                                                                                                                                                                                                 |
| Intervention Arms | <ol> <li>Mirivadelgat (Dose 1) 2. Mirivadelgat (Dose</li> <li>3. Placebo</li> </ol>                                                                                                                                                                                                 |
| Primary Endpoint  | Mean change from baseline to week 12 in Pulmonary Vascular Resistance (PVR) as assessed by right heart catheterization.[3]                                                                                                                                                          |

| Secondary Endpoints | Includes changes in functional capacity (e.g., 6-minute walk distance) and biomarkers (e.g., NT-proBNP). |

### Conclusion

**Mirivadelgat** represents a novel therapeutic approach for PH-ILD, targeting the fundamental pathology of mitochondrial dysfunction and aldehyde-mediated stress through the activation of ALDH2. Preclinical data have demonstrated its potential to modify disease processes in both pulmonary and cardiovascular contexts. Phase 1 studies have established a favorable safety and pharmacokinetic profile, supporting its advancement into Phase 2 clinical trials. The ongoing WINDWARD study will be crucial in determining the clinical efficacy of **Mirivadelgat** in patients with PH-ILD. Further publication of preclinical and clinical data will be essential for a more complete quantitative understanding of its pharmacodynamic profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FP-045 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. FP-045 by Foresee Pharmaceuticals for Fanconi Anemia: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Foresee Pharmaceuticals Announces First Patient Dosed in the Phase 2 WINDWARD Study of the ALDH2 Activator Mirivadelgat for Patients with Pulmonary Hypertension-Associated Interstitial Lung Disease (PH-ILD) [prnewswire.com]
- 4. Foresee Pharmaceuticals Shifts Focus from Fanconi Anemia to PH-ILD in Phase 2 Trials with Mirivadelqat (FP-045) | MarketScreener [marketscreener.com]
- 5. foreseepharma.com [foreseepharma.com]
- 6. Foresee Pharmaceuticals Announces Results from a Phase 1 Clinical Study, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of FP-045, a Potent ALDH2 Activator [prnewswire.com]
- 7. foreseepharma.com [foreseepharma.com]
- To cite this document: BenchChem. [The Pharmacodynamics of Mirivadelgat: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616052#understanding-the-pharmacodynamics-of-mirivadelgat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com